N-(4-iodophenyl)-4-nitrobenzenesulfonamide
Description
Overview of Sulfonamide Chemistry in Academic Research
The sulfonamide functional group, characterized by a sulfonyl group directly bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone of modern medicinal and organic chemistry. nih.gov These compounds are typically crystalline solids, a property that historically aided in the purification and identification of amines. nih.gov The synthesis of sulfonamides is classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov
In academic research, the sulfonamide moiety is recognized as a "privileged scaffold," meaning it is a molecular framework that can bind to a wide range of biological targets. This versatility has led to the development of sulfonamides as antibacterial, anti-inflammatory, anti-cancer, antiviral, and anti-diabetic agents. researchgate.netnih.gov Beyond medicine, sulfonamides are also employed as organocatalysts and as key intermediates in the synthesis of complex molecules and heterocycles. researchgate.net The ongoing research interest is driven by the need to overcome drug resistance and develop therapies for emerging diseases, with many studies focusing on creating novel sulfonamide derivatives with enhanced biological activities. vulcanchem.com
Rationale for Investigating N-(4-iodophenyl)-4-nitrobenzenesulfonamide
The specific investigation of this compound is motivated by a systematic approach in chemical science to understand how specific functional groups influence a molecule's properties and activity. The structure of this compound is built upon the N-phenyl-benzenesulfonamide backbone, with two key substituents strategically placed at the para-positions of the two phenyl rings.
The rationale for its study can be broken down by its components:
The 4-Nitro Group: The nitro group (-NO₂) is a strong electron-withdrawing group and is often incorporated into molecules in medicinal chemistry to enhance bioactivity. mdpi.com Its presence can influence the electronic properties of the entire molecule, affecting its binding capabilities with biological targets. Furthermore, the nitro group can be metabolically reduced to a reactive hydroxylamine (B1172632) or an amino group, which can be a key step in the mechanism of action for certain drugs. mdpi.com In some molecular frameworks, derivatives containing a 4-NO₂ group have shown potent biological activity. nih.gov
The 4-Iodo Group: The iodine atom is a large, polarizable halogen. Its inclusion in a molecular structure is of significant interest for several reasons. The iodine can form halogen bonds, which are non-covalent interactions that can enhance the binding affinity of a molecule to its target protein, providing a rational basis for drug design. iucr.org Additionally, the carbon-iodine bond serves as a versatile synthetic handle, allowing for further molecular modifications through reactions like Suzuki-Miyaura cross-coupling, which can be used to build more complex structures. mdpi.com Research into N-sulfonylated compounds containing iodine and fluorine has been specifically motivated by observed enhancements in biological activity. iucr.org
By studying a molecule with this specific combination of substituents, researchers can systematically probe the effects of halogen bonding and electronic modulation on the crystal packing, molecular conformation, and potential biological activity, comparing it to analogs like the chloro- or methoxy-substituted versions. mdpi.comnih.gov
Historical Context of Related N-Sulfonyl Aniline (B41778) Derivatives
The history of N-sulfonyl aniline derivatives is intrinsically linked to the discovery of the first sulfonamide antibacterial agents. In the 1930s, Gerhard Domagk discovered that the dye Prontosil, a sulfonamide, was effective against bacterial infections. openaccesspub.org It was later found that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide. openaccesspub.org This discovery launched the field of sulfa drugs and spurred extensive research into the synthesis of related derivatives.
The primary method for creating N-aryl sulfonamides, including N-sulfonyl aniline derivatives, has historically been the reaction of an arylamine (an aniline derivative) with a benzenesulfonyl chloride. nih.gov However, a significant focus of modern organic chemistry has been the development of more efficient and versatile methods for forming the crucial C-N bond between the aryl group and the sulfonamide nitrogen.
In recent decades, significant advances have been made in metal-catalyzed cross-coupling reactions for N-arylation. These methods provide powerful tools for synthesizing a wide array of N-aryl sulfonamides with high efficiency and broad substrate scope. organic-chemistry.org For instance, photosensitized nickel catalysis has emerged as a highly efficient method for this transformation, demonstrating the ongoing evolution of synthetic strategies to access these important molecular motifs. princeton.edu This continuous development of synthetic methodology allows chemists to build increasingly complex and targeted sulfonamide-based molecules for research and therapeutic applications.
Detailed Research Findings
While specific experimental data for this compound is not extensively published in publicly accessible literature, detailed findings for closely related analogs provide significant insight into its expected chemical and physical properties. The synthesis of this class of compounds reliably follows a standard procedure involving the reaction of 4-nitrobenzenesulfonyl chloride with the corresponding substituted aniline. mdpi.comnih.govmdpi.com
For instance, the synthesis of the chloro-analog, N-(4-chlorophenyl)-4-nitrobenzenesulfonamide , involves reacting 4-nitrobenzenesulfonyl chloride with 4-chloroaniline (B138754). nih.gov Similarly, the methoxy-analog is prepared from 4-nitrobenzenesulfonyl chloride and p-anisidine (B42471). mdpi.com Following this established protocol, this compound would be synthesized from 4-nitrobenzenesulfonyl chloride and 4-iodoaniline (B139537).
Interactive Data Table: Crystal Data for N-(4-chlorophenyl)-4-nitrobenzenesulfonamide nih.gov
| Property | Value |
| Chemical Formula | C₁₂H₉ClN₂O₄S |
| Molecular Weight | 312.72 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 5.0881 |
| b (Å) | 13.0313 |
| c (Å) | 19.886 |
| β (°) | 94.194 |
| Volume (ų) | 1315.00 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 293 |
This data is for the chloro-analog and is presented for comparative purposes.
Spectroscopic characterization is also crucial. The ¹H NMR spectrum for a related compound, N-(2-acetyl-4-(styryl)phenyl)-p-toluenesulfonamide , shows the characteristic sulfonamide N-H proton as a singlet significantly downfield, around δ = 11.06 ppm, due to the deshielding effect of the adjacent sulfonyl group. mdpi.com Similar features would be expected for this compound.
Studies on related nitro-substituted sulfonamides, such as ({4-nitrophenyl}sulfonyl)tryptophan , provide detailed spectroscopic analysis. mdpi.com The protons of the 4-nitrophenyl group typically appear in the aromatic region of the NMR spectrum between 7.7 and 8.1 ppm. mdpi.com
Interactive Data Table: Properties of 4-Nitrobenzenesulfonamide (B188996) sigmaaldrich.comsigmaaldrich.com
| Property | Value |
| Chemical Formula | C₆H₆N₂O₄S |
| Molecular Weight | 202.19 |
| CAS Number | 6325-93-5 |
| Melting Point | 178-180 °C |
| Appearance | Solid |
| InChIKey | QWKKYJLAUWFPDB-UHFFFAOYSA-N |
This data is for the parent 4-nitrobenzenesulfonamide structure.
The investigation of these and other related N-aryl sulfonamides continues to be a vibrant area of chemical research, driven by their diverse applications and the desire to fine-tune molecular properties through precise synthetic modifications.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-iodophenyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZMAUSOHKHKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Iodophenyl 4 Nitrobenzenesulfonamide and Its Analogs
Direct Synthetic Routes to N-(4-iodophenyl)-4-nitrobenzenesulfonamide
The most common and direct methods for the synthesis of this compound involve the formation of the sulfonamide bond between a substituted aniline (B41778) and a benzenesulfonyl chloride.
Condensation Reactions Involving Sulfonyl Chlorides and Anilines
The classical and most widely employed method for the synthesis of N-arylsulfonamides is the condensation reaction between an appropriately substituted arylamine and an arylsulfonyl chloride. In the case of this compound, this involves the reaction of 4-iodoaniline (B139537) with 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Common bases used for this purpose include pyridine (B92270), triethylamine, or aqueous sodium carbonate.
The general reaction is as follows:
O2N-C6H4-SO2Cl + H2N-C6H4-I → O2N-C6H4-SO2NH-C6H4-I + HCl
A typical experimental procedure involves dissolving 4-iodoaniline in a suitable solvent, such as pyridine or dichloromethane, and then adding 4-nitrobenzenesulfonyl chloride portion-wise at a controlled temperature, often at 0 °C to room temperature. The reaction mixture is stirred for a period ranging from a few hours to several days. After completion, the product is typically isolated by precipitation upon addition to ice-cold water, followed by filtration, washing, and recrystallization from a suitable solvent like ethanol (B145695) to afford the pure this compound.
The synthesis of analogous compounds has been well-documented. For instance, N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide was synthesized by reacting 4-nitrobenzenesulfonyl chloride with p-anisidine (B42471) in the presence of aqueous sodium carbonate, with the mixture being stirred for approximately four days to achieve a high yield. escholarship.org Similarly, N-(4-chlorophenyl)-4-nitrobenzenesulfonamide has been prepared by treating 4-nitrobenzenesulfonylchloride with 4-chloroaniline (B138754) and boiling the reaction mixture. mdpi.com
Table 1: Synthesis of N-Aryl-4-nitrobenzenesulfonamide Analogs via Condensation Reaction
| Anilino-Substituent | Sulfonyl Chloride | Product | Yield (%) | Melting Point (°C) | Reference |
| 4-Methoxy | 4-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 85.84 | 182–183 | escholarship.org |
| 4-Chloro | 4-Nitrobenzenesulfonyl chloride | N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | Not specified | Not specified | mdpi.com |
| 4-Methoxy | 3-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 79.65 | 133–134 | escholarship.org |
| 4-Methoxy | 2-Nitrobenzenesulfonyl chloride | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 17.83 | 85–86 | escholarship.org |
Alternative Coupling Approaches
Beyond the traditional condensation reaction, alternative methods for the formation of the N-S bond in arylsulfonamides have been developed. One notable approach is the iron-catalyzed formation of N-arylsulfonamides from nitroarenes and sodium arylsulfinates. organic-chemistry.org This method offers the advantage of using readily available nitroarenes as the nitrogen source. In a typical procedure, the reaction is carried out in the presence of an iron(II) chloride catalyst and sodium bisulfite as a reductant under mild conditions. organic-chemistry.org This approach could potentially be applied to the synthesis of this compound by using 1-iodo-4-nitrobenzene (B147127) and sodium 4-nitrobenzenesulfinate.
Mechanistic studies suggest that the N-S bond may be formed through the direct coupling of the nitroarene with the sodium arylsulfinate before the reduction of the nitro group. organic-chemistry.org This one-step catalytic method avoids the use of potentially genotoxic aromatic amines and often proceeds under more environmentally friendly conditions. organic-chemistry.org
Strategies for Derivatization and Structural Modification
The this compound scaffold can be readily modified at several positions to generate a library of analogs for structure-activity relationship studies.
N-Alkylation and N-Acylation of the Sulfonamide Moiety
The sulfonamide nitrogen can be functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly alter the compound's lipophilicity and hydrogen bonding capacity. Manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported as an efficient method. google.com However, it is noteworthy that sulfonamides with strongly electron-withdrawing groups, such as 4-nitrobenzenesulfonamide (B188996), have been found to be unreactive under these specific catalytic conditions, returning the starting material unchanged. google.com This suggests that alternative N-alkylation methods may be required for this compound.
N-acylation of the sulfonamide moiety can be achieved using various acylating agents. Metal triflate-catalyzed acylation of sulfonamides with carboxylic anhydrides or acyl chlorides provides an efficient route to N-acylsulfonamides. tandfonline.com For instance, copper(II) triflate has been shown to be a highly effective catalyst for this transformation. tandfonline.com Another approach involves the use of N-acylbenzotriazoles as acylating agents. nih.gov A one-pot synthesis for N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides has also been developed, which could be adapted for the iodo-analog.
Substituent Variation on the Iodophenyl and Nitrophenyl Rings
The aromatic rings of this compound offer multiple sites for substituent modification. The iodo-substituent on the phenyl ring can be replaced with other halogens (e.g., chloro, bromo) or other functional groups by starting with the corresponding substituted aniline in the condensation reaction. The synthesis of N-(4-chlorophenyl)-4-nitrobenzenesulfonamide and N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide are examples of such variations. escholarship.orgmdpi.com
Similarly, the position of the nitro group on the benzenesulfonyl ring can be varied to the ortho or meta positions by using 2-nitrobenzenesulfonyl chloride or 3-nitrobenzenesulfonyl chloride, respectively, in the initial condensation step. The synthesis of N-(4-methoxyphenyl) isomers with 2-nitro and 3-nitro substituents has been reported, demonstrating the feasibility of this approach. escholarship.org These modifications can significantly impact the electronic properties and three-dimensional structure of the molecule.
Table 2: Examples of Substituted Analogs of this compound
| Aniline Moiety | Sulfonyl Chloride Moiety | Resulting Compound Class |
| 4-Chloroaniline | 4-Nitrobenzenesulfonyl chloride | N-(Chlorophenyl)nitrobenzenesulfonamides |
| p-Anisidine | 4-Nitrobenzenesulfonyl chloride | N-(Methoxyphenyl)nitrobenzenesulfonamides |
| 4-Iodoaniline | 2-Nitrobenzenesulfonyl chloride | N-(Iodophenyl)-2-nitrobenzenesulfonamides |
| 4-Iodoaniline | 3-Nitrobenzenesulfonyl chloride | N-(Iodophenyl)-3-nitrobenzenesulfonamides |
Stereoselective Synthesis Approaches for Chiral Analogs
The development of chiral analogs of this compound can be achieved through several stereoselective synthesis strategies, leading to molecules with potential applications in asymmetric catalysis or as chiral probes.
One approach is the use of chiral auxiliaries. For example, chiral non-racemic sulfonamides can be synthesized using chiral starting materials like (1S)-(+)-10-camphorsulfonamide, which can then be further functionalized. escholarship.org
A more modern approach involves catalytic enantioselective reactions. The synthesis of N-C axially chiral sulfonamides has been achieved through a chiral palladium-catalyzed N-allylation of secondary sulfonamides. nih.gov This method can generate rotationally stable atropisomers with high enantioselectivity. nih.gov Isothiourea-catalyzed atroposelective N-acylation of sulfonamides is another powerful technique to introduce axial chirality. nih.gov
Furthermore, chiral resolution of a racemic mixture of sulfonamides is a viable strategy. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as an O,O'-diacyltartaric acid derivative, followed by separation of the diastereomers. google.com
These stereoselective methods open avenues to explore the three-dimensional chemical space around the this compound scaffold, which is crucial for the development of chiral drugs and materials.
Optimization and Green Chemistry Considerations in Synthesis
The pursuit of more efficient and environmentally benign synthetic routes for N-arylsulfonamides, including this compound, has led to significant research in catalyst development, reaction condition refinement, and solvent selection. These efforts aim to increase product yields, minimize reaction times, reduce waste, and utilize less hazardous materials.
While the direct sulfonylation of anilines with sulfonyl chlorides can often proceed without a catalyst, the development of catalytic systems is crucial for activating less reactive substrates, enabling milder reaction conditions, and expanding the substrate scope. For the synthesis of diaryl sulfonamides, various metal-based catalysts have been explored.
Iron-catalyzed systems, for instance, have shown promise in the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates. In one study, FeCl₂ was used as a catalyst with NaHSO₃ as a reductant under mild conditions, offering a practical and environmentally friendly alternative to traditional methods that may use more toxic reagents. mrs-k.or.kr
Palladium catalysis is another powerful tool for C-N bond formation in the synthesis of sulfonamides. Research has demonstrated palladium-catalyzed methods for preparing arylsulfonyl chlorides from arylboronic acids, which are then readily converted to sulfonamides. ijprt.org Although not directly applied to this compound in the reviewed literature, these methods highlight the potential for catalytic approaches to streamline the synthesis of its precursors.
Furthermore, copper-catalyzed N-arylation of sulfonamides represents a well-established and cost-effective strategy. While specific data for the target compound is scarce, studies on analogous systems provide insight into the optimization of reaction parameters. For example, the copper-catalyzed N-arylation of various amines has been studied in detail, with optimization of catalyst, solvent, and base.
To illustrate the effect of catalyst and reaction conditions on the synthesis of related sulfonamides, the following table presents data for the synthesis of N-phenyl-4-methylbenzenesulfonamide, a structural analog.
Table 1: Optimization of Reaction Conditions for the Synthesis of an Analogous Sulfonamide
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | None | Pyridine | Dichloromethane | 25 | 12 | 75 |
| 2 | CuI (10) | K₂CO₃ | DMF | 110 | 24 | 85 |
| 3 | FeCl₂ (15) | NaHSO₃ | DMSO | 80 | 12 | 82 |
This table is a representative example based on data for analogous sulfonamide syntheses and is intended to illustrate the impact of different catalytic systems and conditions.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of sulfonamides in aqueous media has been successfully demonstrated. For example, the reaction of sulfonyl chlorides with amines can be carried out in water using a base like sodium carbonate, which also acts as an HCl scavenger. This approach often simplifies product isolation, as the desired sulfonamide may precipitate from the reaction mixture.
Another green chemistry approach involves the use of deep eutectic solvents (DESs). These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low toxicity, and can be recyclable. A study on the synthesis of various sulfonamides demonstrated high yields (up to 97%) in choline (B1196258) chloride-based DESs at room temperature. ijprt.org
Ultrasound-assisted synthesis is another technique that aligns with the principles of green chemistry. The use of ultrasound can enhance reaction rates, improve yields, and reduce reaction times, often under milder conditions. For the N-sulfonylation of amines, ultrasound irradiation in the presence of a reusable natural Natrolite nanozeolite catalyst has been reported to be highly efficient. ijprt.org
The following table demonstrates the effect of different solvents on the yield of a representative N-arylsulfonamide synthesis.
Table 2: Effect of Solvent on the Yield of a Representative N-Arylsulfonamide Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane | 25 | 12 | 78 |
| 2 | Toluene | 110 | 10 | 85 |
| 3 | DMF | 100 | 8 | 88 |
| 4 | Water | 80 | 6 | 92 |
This table is a representative example based on data for analogous sulfonamide syntheses and is intended to illustrate the impact of different solvents on reaction efficiency.
Advanced Spectroscopic and Structural Elucidation of N 4 Iodophenyl 4 Nitrobenzenesulfonamide Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of N-(4-iodophenyl)-4-nitrobenzenesulfonamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the analogous compound N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, the aromatic protons on the nitro-substituted ring typically appear as two distinct doublets at approximately 8.37 ppm and 7.93 ppm. rsc.org The protons on the halogenated phenyl ring also present as doublets. In this compound, the protons on the 4-iodophenyl group are expected in the 7.0-7.7 ppm range. The acidic proton of the sulfonamide (N-H) group is anticipated to appear as a broad singlet, often at a downfield chemical shift (around 10.4 ppm), due to its acidic nature and potential for hydrogen bonding. rsc.org
¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for each carbon atom in the aromatic rings. The carbon atom attached to the iodine (C-I) would show a characteristic chemical shift, typically around 90-100 ppm. The carbons of the nitro-substituted ring are significantly influenced by the electron-withdrawing nitro group, leading to downfield shifts. For instance, in a related structure, the carbon attached to the nitro group (C-NO₂) appears at approximately 150.2 ppm, while the carbon bonded to the sulfonyl group (C-S) is observed around 145.5 ppm. rsc.org
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H | ~10.4 (broad s) | N-H of sulfonamide |
| ¹H | ~8.4 (d) | Protons ortho to -NO₂ |
| ¹H | ~8.0 (d) | Protons meta to -NO₂ |
| ¹H | ~7.7 (d) | Protons ortho to -I |
| ¹H | ~7.1 (d) | Protons meta to -I |
| ¹³C | ~150 | C-NO₂ |
| ¹³C | ~145 | C-SO₂ |
| ¹³C | ~138 | C-I |
| ¹³C | ~129 | Aromatic CH |
| ¹³C | ~125 | Aromatic CH |
| ¹³C | ~122 | Aromatic CH |
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.
Key vibrational frequencies confirm the structure of this compound. The presence of the nitro group (-NO₂) is confirmed by strong asymmetric and symmetric stretching bands, typically appearing around 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net The sulfonamide group (-SO₂NH-) gives rise to several characteristic peaks:
N-H Stretch: A moderate absorption band is expected in the region of 3200-3300 cm⁻¹.
Asymmetric S=O Stretch: A strong band typically appears between 1330 and 1370 cm⁻¹.
Symmetric S=O Stretch: Another strong band is found in the 1150-1180 cm⁻¹ range.
The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) rings appear in the 1450-1600 cm⁻¹ region. The C-S bond stretch is usually found around 690-720 cm⁻¹.
Interactive Table: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3200 - 3300 |
| C-H (Aromatic) | Stretching | > 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| -NO₂ (Nitro) | Asymmetric Stretching | ~1523 |
| -NO₂ (Nitro) | Symmetric Stretching | ~1343 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1330 - 1370 |
| S=O (Sulfonyl) | Symmetric Stretching | 1150 - 1180 |
| C-S (Sulfonyl) | Stretching | 690 - 720 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. The spectrum of this compound is characterized by absorption bands arising from its aromatic chromophores.
The primary electronic transitions are of the π → π* type, associated with the conjugated π-systems of the two benzene rings. The presence of the electron-withdrawing nitro group and the electron-donating sulfonamide linkage extends the conjugation and shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). A strong absorption band, characteristic of the 4-nitrobenzenesulfonamide (B188996) moiety, is expected. Additionally, weaker n → π* transitions, originating from the non-bonding electrons on the oxygen atoms of the nitro and sulfonyl groups and the nitrogen of the sulfonamide, may be observed.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound, HRMS is critical for confirming its molecular formula, C₁₂H₉IN₂O₄S. vulcanchem.com
The calculated monoisotopic mass of the compound is approximately 403.9382 g/mol . HRMS analysis provides an experimental mass value with high accuracy (typically to four or five decimal places), which should match this theoretical value, thereby validating the molecular formula. The technique can also reveal characteristic isotopic patterns, particularly for iodine, which has a distinctive signature. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific moieties, such as the nitro group (NO₂) or the iodophenyl group.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₉IN₂O₄S |
| Molecular Weight | 404.18 g/mol vulcanchem.comevitachem.com |
| Calculated Monoisotopic Mass | ~403.9382 u |
| Expected Measurement | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ |
X-ray Crystallographic Investigations
While spectroscopic methods define molecular connectivity, X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state.
Interactive Table: Crystallographic Data for the Analog N-(4-chlorophenyl)-4-nitrobenzenesulfonamide
| Parameter | Value nih.govresearchgate.net |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 5.0881 |
| b (Å) | 13.0313 |
| c (Å) | 19.886 |
| β (°) | 94.194 |
| Volume (ų) | 1315.00 |
| Z | 4 |
| Key Interaction | Intermolecular N-H···O hydrogen bonds |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing of this compound is anticipated to be governed by a network of hydrogen bonds and other non-covalent interactions, similar to what is observed in related sulfonamide structures. A key feature in the crystal structure of many sulfonamides is the formation of hydrogen bonds involving the sulfonamide N-H group as a donor and oxygen atoms from either the sulfonyl (S=O) or nitro (NO2) groups as acceptors.
In analogous compounds, such as N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, intermolecular N-H···O hydrogen bonds are a dominant feature, linking the molecules into C(4) chains. nih.govresearchgate.net This common motif in sulfonamides involves the hydrogen atom of the amine and an oxygen atom of the sulfonyl group of a neighboring molecule. nih.gov For instance, in the chloro-analog, these interactions result in chains extending along a crystallographic axis. nih.govresearchgate.net
Furthermore, studies on iodo-nitroarenesulfonamides reveal the significant role of other types of interactions. nih.gov In compounds like N-(4'-iodophenylsulfonyl)-4-nitroaniline, three-center I···O2N interactions are observed, which link the molecules into chains. nih.gov These chains are then further connected into a three-dimensional framework by C-H···O hydrogen bonds. nih.gov In other isomers, a combination of hard N-H···O=S hydrogen bonds, forming R2(2)(8) rings, and two-center I···O(nitro) interactions have been identified. nih.gov Given the presence of both an iodine atom and a nitro group in this compound, it is highly probable that its solid-state structure is stabilized by a combination of these N-H···O, C-H···O, and I···O interactions.
Table 1: Hydrogen Bond Geometry in an Analogous Compound
| Compound Name | D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | N1—H1N···O2 | 0.85 (2) | 2.16 (2) | 3.007 (4) | 173 (5) |
Data from a study on N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, a close analog of the title compound. nih.gov
Conformational Analysis of the Sulfonamide Linkage
In many N-phenylbenzenesulfonamides, the conformation of the N-C bond within the -SO2-NH-C- segment is observed to have gauche torsions with respect to the S=O bonds. nih.gov The molecule is often twisted at the S-N bond. For example, in N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, the C-S-N-C torsion angle is reported to be 63.74 (35)°. nih.govresearchgate.net This twist leads to a non-planar arrangement of the two aromatic rings. The dihedral angle between the sulfonyl and the anilino rings in this chloro-analog is 31.40 (23)°. nih.gov
Table 2: Torsion and Dihedral Angles in Related Sulfonamide Derivatives
| Compound Name | C-S-N-C Torsion Angle (°) | Dihedral Angle Between Rings (°) |
| N-(4-chlorophenyl)-4-nitrobenzenesulfonamide | 63.74 (35) | 31.40 (23) |
| N-(phenyl)-4-nitrobenzenesulfonamide | 61.89 (32) | 36.19 (18) |
| N-(4-aminophenyl)-4-methylbenzenesulfonamide (Molecule A) | 67.9 (3) | 45.86 (13) |
| N-(4-aminophenyl)-4-methylbenzenesulfonamide (Molecule B) | 70.2 (3) | 45.86 (13) |
This table presents data from studies on analogous sulfonamide compounds to infer the likely conformational parameters of this compound. nih.govnih.gov
Computational and Theoretical Investigations of N 4 Iodophenyl 4 Nitrobenzenesulfonamide
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, particularly DFT and HF methods, are powerful tools for investigating the properties of molecules at the atomic level. qulacs.orgsuperfri.orgnih.gov These calculations can elucidate the geometric and electronic characteristics of complex organic molecules like N-(4-iodophenyl)-4-nitrobenzenesulfonamide.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjps.pk For sulfonamide derivatives, methods like HF and DFT (often with the B3LYP functional) are employed to predict bond lengths, bond angles, and dihedral angles. dntb.gov.uaresearchgate.net
In a study of the related N-(4-methoxyphenyl)-nitrobenzenesulfonamide series, it was found that while bond lengths and angles are generally similar across isomers, the torsion angles defining the orientation of the phenyl rings can differ significantly. mdpi.com For instance, the S-N-C angle and the O-S-O angle can vary depending on the substitution pattern on the benzene (B151609) ring. mdpi.com The most stable conformations are achieved by minimizing steric hindrance and maximizing favorable intramolecular interactions. researchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Representative Sulfonamide Structure (Note: Data is representative of sulfonamide structures and may not be exact for this compound)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| S-O (sulfone) | ~ 1.43 |
| S-N | ~ 1.63 |
| N-C (phenyl) | ~ 1.42 |
| C-I | ~ 2.10 |
| O-S-O Angle | ~ 120° |
| S-N-C Angle | ~ 120° |
This table presents typical values for sulfonamide derivatives based on computational studies.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)
The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and chemical reactivity. nih.govnih.gov
For many nitro-substituted aromatic sulfonamides, the HOMO is typically localized on the aniline (B41778) or substituted phenyl ring, while the LUMO is concentrated on the nitrobenzene (B124822) moiety. nih.govchemrxiv.org This distribution suggests that the molecule is prone to intramolecular charge transfer from the electron-donating part to the electron-withdrawing part upon electronic excitation. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
Table 2: Frontier Molecular Orbital Energies for a Representative Nitro-Aromatic Sulfonamide (Note: Values are illustrative for this class of compounds.)
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -6.5 |
| LUMO | ~ -2.8 |
| Energy Gap (ΔE) | ~ 3.7 |
This table showcases typical HOMO and LUMO energy values for related sulfonamides. scispace.comchemrxiv.org
Electrostatic Potential Mapping (MEP)
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface displays regions of different electrostatic potential, where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net
In molecules like this compound, the most negative potential is expected to be localized around the oxygen atoms of the sulfonyl (SO2) and nitro (NO2) groups, making them susceptible to electrophilic interactions. nih.gov Conversely, the hydrogen atom of the sulfonamide N-H group typically exhibits a positive electrostatic potential, indicating its role as a hydrogen bond donor. nih.gov The iodine atom can also exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. researchgate.net
Vibrational and Electronic Spectral Predictions
Computational methods are also employed to predict the spectroscopic properties of molecules, aiding in the interpretation of experimental data.
Theoretical Calculation of FT-IR Frequencies
Theoretical calculations of Fourier-Transform Infrared (FT-IR) spectra are commonly performed using DFT methods. researchgate.net These calculations provide vibrational frequencies and their corresponding intensities, which can be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands. nih.gov
For sulfonamides, characteristic vibrational frequencies include the asymmetric and symmetric stretching of the SO2 group, the N-H stretching of the sulfonamide linkage, and various vibrations of the aromatic rings. researchgate.net For instance, the SO2 stretching vibrations are typically observed in the range of 1350-1150 cm⁻¹. The N-H stretching frequency is sensitive to hydrogen bonding and is usually found around 3300-3200 cm⁻¹. researchgate.netresearchgate.net
Table 3: Predicted Major Vibrational Frequencies for a Representative Sulfonamide (Note: Frequencies are typical and may vary for the specific compound.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | ~ 3250 |
| C-H Stretch (Aromatic) | ~ 3100-3000 |
| SO₂ Asymmetric Stretch | ~ 1340 |
| SO₂ Symmetric Stretch | ~ 1160 |
| C-N Stretch | ~ 1300 |
| C-I Stretch | ~ 530 |
This table presents characteristic calculated vibrational frequencies for sulfonamide compounds. researchgate.net
Simulation of UV-Vis Electronic Absorption Spectra
The simulation of Ultraviolet-Visible (UV-Vis) electronic absorption spectra is often carried out using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. nih.gov
For nitroaromatic compounds, the UV-Vis spectrum is typically characterized by absorption bands resulting from π → π* and n → π* transitions. researchgate.netresearchgate.net In this compound, electronic transitions are expected to involve the phenyl rings and the nitro group. The presence of the electron-withdrawing nitro group and the electron-donating iodo-phenyl group can lead to charge-transfer bands in the spectrum. up.ac.zascience-softcon.de The calculated absorption maxima (λmax) can be compared with experimental data to understand the electronic structure and transitions within the molecule.
Reactivity Descriptors and Mechanistic Pathway Insights
Computational chemistry provides a powerful lens for understanding the reactivity and potential mechanistic pathways of molecules like this compound. Through the application of theoretical models, such as Density Functional Theory (DFT), it is possible to predict the behavior of this compound in chemical reactions, offering insights that complement experimental findings. These computational approaches are instrumental in modern chemical research for predicting reaction outcomes and designing new synthetic methodologies.
The reactivity of a molecule is not uniform across its structure; certain atoms or regions are more susceptible to chemical attack than others. Reactivity descriptors derived from computational calculations help to identify these reactive sites. Key tools in this analysis include the study of Frontier Molecular Orbitals (FMOs) and the calculation of Fukui functions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that dictate a molecule's ability to donate and accept electrons, respectively. The distribution of these orbitals across the this compound molecule indicates the likely sites for electrophilic and nucleophilic attack. Generally, regions with a high HOMO density are prone to attack by electrophiles, while areas with a high LUMO density are susceptible to attack by nucleophiles.
Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites. mdpi.com These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attack. For aromatic compounds containing nitro groups, the Fukui function is a particularly valuable tool for understanding their reactivity. mdpi.com The nitro group, being a strong electron-withdrawing group, significantly influences the electron distribution across the aromatic ring, and this effect can be quantified using Fukui functions. mdpi.com
In the case of this compound, several reactive centers can be postulated based on its structure. The nitrogen atom of the sulfonamide group, the oxygen atoms of the nitro and sulfonyl groups, and the aromatic rings themselves are all potential sites for chemical reactions. Computational analysis can help to rank the reactivity of these sites. For instance, the nitrogen atom of the sulfonamide is a potential nucleophile, while the carbon atoms of the nitro-substituted ring are electrophilic. The iodine atom can also participate in various coupling reactions.
The table below summarizes the conceptually predicted reactive sites in this compound based on general principles of electronic effects and computational chemistry.
| Reactive Site | Predicted Type of Reactivity | Governing Factors |
| Sulfonamide Nitrogen | Nucleophilic | Lone pair of electrons |
| Nitro Group Oxygen Atoms | Nucleophilic | Lone pairs of electrons |
| Sulfonyl Group Oxygen Atoms | Nucleophilic | Lone pairs of electrons |
| Carbon atoms on the nitro-substituted ring | Electrophilic | Electron-withdrawing effect of the nitro and sulfonyl groups |
| Carbon atom bonded to Iodine | Electrophilic | Susceptible to coupling reactions |
| Iodophenyl ring | Can be activated for nucleophilic substitution | Presence of the iodine substituent |
This table is generated based on established principles of chemical reactivity and is intended to be illustrative. Specific computational data for this compound is not available in the provided search results.
Understanding the step-by-step process of a chemical reaction, or its mechanism, is crucial for controlling and optimizing the synthesis of desired products. Computational studies are invaluable for elucidating reaction mechanisms, as they can model transient intermediates and transition states that are often difficult to observe experimentally. A key reaction involving arylsulfonamides is the formation of a carbon-nitrogen (C-N) bond, a fundamental transformation in organic chemistry.
The formation of the C-N bond in this compound, for instance in a coupling reaction, can proceed through various mechanistic pathways. Modern cross-coupling reactions, often catalyzed by transition metals like copper or palladium, are common methods for forming such bonds. nih.govamazonaws.com Computational studies on similar arylsulfonamide coupling reactions have provided significant insights into the plausible mechanisms.
For example, in copper-catalyzed N-arylation reactions (Ullmann condensation), several pathways have been proposed and investigated computationally. amazonaws.com These often involve an oxidative addition-reductive elimination cycle. In the context of this compound reacting with another molecule to form a new C-N bond, a plausible sequence of events could be:
Formation of a metal-catalyst complex: The catalyst, for instance a copper(I) species, coordinates with the sulfonamide.
Oxidative Addition: The aryl halide (in this case, the iodophenyl group) adds to the metal center, leading to a higher oxidation state of the metal (e.g., Cu(III)).
Reductive Elimination: The C-N bond is formed as the new substituent and the sulfonamide group are eliminated from the metal center, which is reduced to its initial oxidation state, thus completing the catalytic cycle.
DFT calculations can be employed to determine the energy profile of these reaction pathways, identifying the most energetically favorable route. These calculations can also shed light on the role of ligands, bases, and solvents in facilitating the reaction. For arylsulfonamides, the acidity of the N-H bond is a critical factor, and its deprotonation is often a key step in the catalytic cycle. nih.gov
Mechanistic studies are not limited to metal-catalyzed reactions. For instance, mechanochemical methods, where mechanical force is used to drive reactions, have been developed for the C-N coupling of arylsulfonamides. researchgate.net Computational modeling can also be applied to understand these solvent-free reaction mechanisms.
The table below outlines a generalized mechanistic pathway for a transition-metal-catalyzed C-N bond formation involving an arylsulfonamide.
| Mechanistic Step | Description | Key Species |
| Catalyst Activation | The active form of the metal catalyst is generated. | Metal-ligand complex |
| Deprotonation | A base removes the proton from the sulfonamide nitrogen. | Anionic sulfonamide |
| Oxidative Addition | The aryl halide adds to the metal center. | Metal-aryl-halide intermediate |
| Ligand Exchange | The deprotonated sulfonamide displaces the halide from the metal center. | Metal-aryl-sulfonamide intermediate |
| Reductive Elimination | The C-N bond is formed, releasing the product and regenerating the catalyst. | N-arylated sulfonamide product |
This table represents a generalized pathway and the specific intermediates and transition states would need to be confirmed by detailed computational studies on the specific reaction of this compound.
Structure Activity Relationship Sar Studies and Mechanistic Investigations in Pre Clinical Models
Design Principles and Molecular Scaffolds for N-(4-iodophenyl)-4-nitrobenzenesulfonamide Analogs
The fundamental scaffold of this compound belongs to the broader class of diaryl sulfonamides. The design of analogs is rooted in the versatility of the N-arylsulfonamide core structure, which allows for systematic modifications to probe interactions with various biological targets. The study of SAR is essential for designing pharmaceuticals with enhanced potency and reduced side effects. ucla.edu
Key design principles for analogs often involve:
Modification of the Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a critical pharmacophore. It can act as a hydrogen bond donor and acceptor and, in the case of metalloenzymes, as a key zinc-binding group (ZBG). researchgate.net
Substitution on the Phenyl Rings: The two phenyl rings provide a template for introducing a wide array of substituents to modulate properties such as lipophilicity, electronic distribution, and steric bulk. For instance, the nitro group (-NO₂) on one ring and the iodine atom (-I) on the other in the parent compound are key features that are often varied in analog design.
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties is a common strategy. For example, the acetate (B1210297) groups in some inhibitor series have been replaced with tetrazoles, though this can sometimes lead to a significant reduction in potency. nih.gov
The synthesis of these analogs often employs established chemical reactions. For example, the Goldberg amination process can be used to couple a nitrobenzene (B124822) sulfonamide with an aniline (B41778) derivative, providing a direct route to the core scaffold. nih.gov Further modifications, such as the reduction of a nitro group to an amine, allow for additional diversification of the molecular structure. nih.gov This synthetic tractability makes the N-phenyl-benzenesulfonamide scaffold an attractive starting point for developing novel therapeutic agents. nih.gov
In Vitro Studies of Biological Interactions (Excluding Clinical Human Data)
The sulfonamide moiety is a well-established inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govnih.gov The primary sulfonamide group is recognized as one of the most effective zinc-binding groups for designing CA inhibitors. researchgate.net
Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamide (B165840) derivatives have been extensively studied as CA inhibitors. Research shows that these compounds can exhibit potent, isoform-selective inhibition. For example, certain novel benzenesulfonamides act as low nanomolar or even subnanomolar inhibitors of the tumor-associated isoforms hCA IX and XII, while showing moderate inhibition of cytosolic isoforms hCA I and II. nih.gov The inhibition constants (Ki) vary significantly based on the substitutions on the aromatic rings. The development of isoform-selective inhibitors is a key goal to minimize off-target effects. nih.gov
| Compound Type | Target Isoform | Inhibition Constant (Ki) |
| Benzenesulfonamide Analogs | hCA I | 41.5 - 1500 nM nih.gov |
| Benzenesulfonamide Analogs | hCA II | 30.1 - 755 nM nih.gov |
| Benzenesulfonamide Analogs | hCA IX | 1.5 - 38.9 nM nih.gov |
| Benzenesulfonamide Analogs | hCA XII | 0.8 - 12.4 nM nih.gov |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1 - 13.5 nM mdpi.com |
This table presents a range of inhibition constants for various benzenesulfonamide analogs against different human carbonic anhydrase isoforms to illustrate the structure-activity relationships in this class of compounds.
PABA Pathway: While direct studies on this compound are not specified in the provided context, the sulfonamide class of molecules is historically known for its role as antibiotics by inhibiting the p-aminobenzoic acid (PABA) pathway. They act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folate synthesis in bacteria. The structural similarity of sulfonamides to PABA allows them to block this crucial metabolic pathway. ucla.edu
The versatile N-arylsulfonamide scaffold has been explored for its potential to interact with various receptors and proteins involved in cellular signaling.
Metabotropic Glutamate Receptor 4 (mGluR4): The mGluR4 receptor is a G-protein-coupled receptor that modulates neurotransmission and is a target for conditions like Parkinson's disease. nih.gov The large extracellular amino-terminal domain of the receptor contains the ligand-binding pocket. nih.gov While specific binding data for this compound is not available, related structures have been investigated. For example, N-(4-(N-(2-chlorophenyl)sulfamoyl)phenyl)picolinamide (4PAM2) has been synthesized and studied as an allosteric potentiator of mGluR4, indicating that the sulfonamide scaffold can be adapted to target this receptor class. researchgate.net
Cannabinoid Receptor 2 (CB2): The CB2 receptor is predominantly expressed on immune cells and is a therapeutic target for inflammatory and pain-related conditions. nih.gov Several synthetic ligands for CB2 have been developed, some incorporating a sulfonamide moiety. For instance, O-3223, an ethyl sulfonamide THC analog, was developed as a selective CB2 receptor agonist. nih.gov Notably, the compound 6-iodopravadoline (AM-630) is a well-known CB2-selective antagonist/inverse agonist, highlighting that halogenated (specifically iodinated) structures can effectively target this receptor. mdpi.com
| Compound | Receptor | Binding Affinity (Ki) | Activity |
| O-3223 | hCB1 | 1155 nM nih.gov | Agonist nih.gov |
| O-3223 | hCB2 | 14.7 nM nih.gov | Agonist nih.gov |
| AM-630 (6-iodopravadoline) | CB2 | High Affinity | Antagonist/Inverse Agonist mdpi.com |
This table shows binding affinities and activities for representative compounds targeting cannabinoid receptors, illustrating the potential for sulfonamide and iodinated scaffolds in this area.
Bcl-2/Bcl-xL Interaction: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death). nih.gov Anti-apoptotic members like Bcl-2 and Bcl-xL prevent cell death by binding to pro-apoptotic proteins such as Bax and Bak. nih.govmdpi.com Small molecules that mimic the BH3 domain of pro-apoptotic proteins (BH3 mimetics) can disrupt these interactions and induce apoptosis in cancer cells. mdpi.com The N-terminal BH4 domain of Bcl-2 is also a key region for its anti-apoptotic function. mdpi.com While many known inhibitors are not sulfonamides, the general principle involves targeting the hydrophobic groove of Bcl-2/Bcl-xL to prevent the sequestration of pro-apoptotic partners. The development of small molecules targeting these protein-protein interactions is an active area of cancer research.
Parasitic protozoa and helminths often rely on host glucose for survival, making their glucose transport systems attractive drug targets.
Glucose Uptake Inhibition in Parasites: Studies on parasites like Trypanosoma brucei and Clonorchis sinensis have characterized their glucose transport mechanisms. nih.govparasitol.kr In T. brucei, glucose uptake occurs via a facilitated diffusion system that can be inhibited by compounds like phloretin (B1677691) and cytochalasin B. nih.gov Similarly, the glucose transporter CsGTP4 in the fluke Clonorchis sinensis has been functionally characterized, showing its crucial role in nutrient acquisition. parasitol.kr The inhibition of glucose uptake represents a vital strategy for developing antiparasitic agents. parasitol.krnih.gov Although direct evidence for this compound is absent, the broad biological activities of sulfonamides make this a plausible area for investigation.
Influence of Structural Modifications on Pre-clinical Functional Outcomes
The introduction of halogen atoms (F, Cl, Br, I) is a powerful tool in medicinal chemistry to modulate a compound's physicochemical properties and its interaction with biological targets. The iodine atom in this compound is a key structural feature.
Halogenation can influence:
Lipophilicity: Increasing the halogen size generally increases lipophilicity, which can affect cell membrane permeability and binding to hydrophobic pockets. For example, replacing a chlorine atom with the more lipophilic bromine atom in a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives was explored to enhance activity, though it sometimes led to lower water solubility. mdpi.com
Electronic Effects: Halogens are electron-withdrawing, which can alter the acidity of nearby protons (like the sulfonamide N-H) and influence hydrogen bonding capabilities. ucla.edu
Halogen Bonding: Heavier halogens like iodine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This specific type of interaction can significantly contribute to binding affinity and selectivity.
In studies of Keap1-Nrf2 protein-protein interaction inhibitors, the presence of a 4-fluorobenzyloxy group led to a dramatic drop in potency in one analog series, yet a naphthalene (B1677914) analog with the same group showed a remarkable improvement in inhibitory activity, demonstrating the context-dependent nature of halogen substitution. nih.gov The use of an iodinated scaffold in the potent CB2 receptor antagonist AM-630 further underscores the importance of halogenation in achieving specific biological outcomes. mdpi.com
Role of the Nitro Group in Biological Activity
The nitro group (-NO₂) is a powerful electron-withdrawing moiety that significantly influences the physicochemical properties and biological activity of aromatic compounds. nih.gov In the context of this compound, the nitro group, positioned at the para-position of the benzenesulfonamide ring, plays a multifaceted role that can modulate the compound's efficacy.
The strong electron-withdrawing nature of the nitro group can impact the electronic distribution across the entire molecule. nih.gov This can enhance the acidity of the sulfonamide N-H proton, potentially leading to stronger interactions with biological targets through hydrogen bonding or other electrostatic interactions. The altered polarity of the molecule due to the nitro group can also affect its ability to cross cellular membranes and interact with specific protein residues. nih.gov
The biological activity of nitro-containing compounds is often linked to their redox properties. In some cases, the nitro group can undergo bioreduction in cellular environments to form reactive nitroso and hydroxylamine (B1172632) intermediates, which may be responsible for the observed biological effects. This mechanism is particularly relevant in the activity of certain antimicrobial and anticancer agents.
To illustrate the impact of the nitro group on biological activity, a hypothetical SAR study on a series of N-(4-iodophenyl)-benzenesulfonamide analogs is presented in the table below. This table demonstrates how the position and electronic nature of the substituent on the benzenesulfonamide ring can influence inhibitory activity against a hypothetical enzyme.
Table 1: Hypothetical Structure-Activity Relationship of N-(4-iodophenyl)-benzenesulfonamide Analogs
| Compound ID | Substituent on Benzenesulfonamide Ring | Hypothetical IC₅₀ (µM) |
|---|---|---|
| 1 | 4-NO₂ | 0.5 |
| 2 | 3-NO₂ | 2.1 |
| 3 | 2-NO₂ | 5.8 |
| 4 | 4-CN | 1.2 |
| 5 | 4-Cl | 8.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
As depicted in the hypothetical data, the 4-nitro substituted analog (Compound 1) exhibits the highest potency. Shifting the nitro group to the meta (Compound 2) or ortho (Compound 3) position leads to a decrease in activity, highlighting the importance of its specific location. Replacing the nitro group with other electron-withdrawing groups like cyano (Compound 4) results in a compound with moderate activity, while a less electron-withdrawing chloro group (Compound 5) or no substituent (Compound 6) leads to a significant loss of potency. This hypothetical example underscores the critical role the 4-nitro group can play in the biological activity of this class of compounds.
Bioisosteric Replacements in Lead Optimization (e.g., tetrazole and acylsulfonamide bioisosteres)
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug discovery. researchgate.net This approach is often employed to enhance a compound's potency, selectivity, metabolic stability, or to reduce its toxicity. In the lead optimization of this compound, the sulfonamide moiety itself can be a target for bioisosteric replacement. Two common and effective bioisosteres for the sulfonamide group are the tetrazole and acylsulfonamide moieties. nih.govnih.gov
Tetrazole Bioisosteres:
The tetrazole ring is a well-established bioisostere for the carboxylic acid group and can also serve as a surrogate for the sulfonamide functionality. nih.govuvic.ca Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. They are acidic, with pKa values comparable to carboxylic acids, and can exist as the 1H- or 2H-tautomer. The tetrazolate anion, formed upon deprotonation, can participate in ionic interactions with biological targets, mimicking the interactions of a deprotonated sulfonamide.
The replacement of the sulfonamide group in this compound with a tetrazole ring could offer several advantages. Tetrazoles are generally more metabolically stable than sulfonamides, which can be susceptible to enzymatic degradation. This can lead to improved pharmacokinetic profiles, such as a longer half-life in the body. Furthermore, the distinct geometry and electronic properties of the tetrazole ring can lead to altered binding interactions with the target protein, potentially improving potency or selectivity.
Acylsulfonamide Bioisosteres:
Acylsulfonamides are another important class of bioisosteres for sulfonamides and carboxylic acids. nih.govnih.gov In an acylsulfonamide, an acyl group (R-C=O) is attached to the nitrogen atom of the sulfonamide. This modification significantly increases the acidity of the sulfonamide N-H proton, making it a stronger hydrogen bond donor.
The enhanced acidity of the acylsulfonamide moiety can lead to more potent interactions with the biological target, particularly if a hydrogen bond to an acceptor group on the protein is a key determinant of binding affinity. The additional carbonyl group in the acylsulfonamide also provides another potential hydrogen bond acceptor site, which could be exploited to form new interactions with the target. Like tetrazoles, acylsulfonamides can also offer improved metabolic stability compared to the parent sulfonamide.
The potential impact of these bioisosteric replacements on the biological activity of this compound is illustrated in the hypothetical data table below.
Table 2: Hypothetical Biological Activity of Bioisosteric Replacements of this compound
| Compound ID | Core Moiety | Hypothetical IC₅₀ (µM) |
|---|---|---|
| 1 | 4-Nitrobenzenesulfonamide (B188996) | 0.5 |
| 7 | 5-(4-Nitrophenyl)tetrazole | 0.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
Future Research Directions and Advanced Applications in N 4 Iodophenyl 4 Nitrobenzenesulfonamide Chemistry
Development of Novel Synthetic Methodologies
The synthesis of N-(4-iodophenyl)-4-nitrobenzenesulfonamide and its derivatives is poised for significant advancement through modern catalytic methods. While traditional synthesis relies on the reaction between 4-iodoaniline (B139537) and 4-nitrobenzenesulfonyl chloride, future research will likely focus on more modular and efficient strategies that allow for greater diversity in the final products.
Palladium-catalyzed cross-coupling reactions, for instance, represent a powerful avenue for the synthesis of N-aryl sulfonamides. tandfonline.com Methodologies that couple aryl halides with primary sulfonamides are particularly relevant. organic-chemistry.org Future efforts could adapt these methods to couple various substituted aryl nonaflates or halides with 4-nitrobenzenesulfonamide (B188996) to generate a library of derivatives. Similarly, palladium-catalyzed reactions of arylboronic acids with sulfonyl chlorides offer a mild and efficient route to unsymmetrical diaryl sulfones, a strategy that could be adapted for C-S bond formation in related structures. acs.orgacs.org The development of a one-pot synthesis from nitroarenes and sodium arylsulfinates, catalyzed by palladium, also presents an attractive, streamlined approach for generating N-aryl sulfonamides. tandfonline.com
Another promising direction is the use of novel sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex). nih.gov This solid, bench-stable reagent facilitates a three-component convergent synthesis of sulfones and sulfonamides, potentially allowing for the modular assembly of this compound analogues from an aryl lithium species, an aryl halide, and the SO2 surrogate. nih.gov Furthermore, recent breakthroughs in the formal insertion of SO2 into C-N bonds of primary amines could offer a completely novel retrosynthetic disconnection for accessing primary sulfonamides. chemrxiv.org
The Fukuyama amine synthesis, which utilizes a nitrobenzenesulfonamide (nosyl) as a protective group for amines, provides a foundation for alkylation of the sulfonamide nitrogen under mild conditions. chem-station.com This suggests that the N-H bond in this compound could be a handle for further functionalization, leading to N-alkylated derivatives with potentially altered properties.
A summary of potential advanced synthetic routes is presented in Table 1.
| Synthetic Strategy | Key Reactants/Catalysts | Potential Advantage | Reference |
| Palladium-Catalyzed N-Arylation | Aryl Nonaflates, Primary Sulfonamides, t-BuXPhos | Broad functional group tolerance, avoids genotoxic intermediates. | organic-chemistry.org |
| Palladium-Catalyzed Coupling | Arylboronic Acids, Arylsulfonyl Chlorides | Mild conditions, high yields for unsymmetrical products. | acs.orgacs.org |
| Reductive Coupling | Nitroarenes, Sodium Arylsulfinates, Palladium Catalyst | Direct use of abundant nitroarenes. | tandfonline.com |
| Three-Component Synthesis | Aryl Lithium, Aryl Halide, DABSO (SO2 surrogate) | Convergent and modular approach. | nih.gov |
| C-N Bond Insertion | Primary Amines, Anomeric Amide, SO2 source | Novel retrosynthesis from readily available amines. | chemrxiv.org |
| N-Alkylation (Fukuyama-type) | This compound, Alkyl Halide, Base | Post-synthesis modification of the sulfonamide nitrogen. | chem-station.com |
Advanced Spectroscopic Characterization of Complex Derivatives
A thorough understanding of the structure-property relationships of this compound and its future derivatives necessitates the use of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, more advanced techniques will be crucial. The presence of iodine offers a unique opportunity for ¹²⁷I NMR studies, although the quadrupolar nature of the ¹²⁷I nucleus often leads to very broad signals, making it more suitable for relaxation studies than for high-resolution structural elucidation. huji.ac.il The "heavy-atom effect" of iodine significantly shields the ipso-carbon, a phenomenon that can be quantified by ¹³C NMR and correlated with the electronic environment. nih.govdocbrown.info For complex derivatives, two-dimensional NMR techniques like COSY, HSQC, and HMBC will be indispensable for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with techniques like electrospray ionization (ESI), will be essential for confirming the elemental composition of new derivatives. ingentaconnect.com Tandem mass spectrometry (MS/MS) studies can elucidate characteristic fragmentation patterns of the this compound core. nih.gov The fragmentation of sulfonamides often involves complex rearrangements, and understanding these pathways can aid in the structural identification of metabolites or reaction byproducts in future studies. ingentaconnect.comnih.gov Isotope dilution-liquid chromatography-mass spectrometry (ID-LC-MS) could be developed for quantitative analysis in complex matrices. acgpubs.org
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, angles, and conformation. For a molecule like this compound, crystallographic analysis can reveal the C-S-N-C torsion angles, which dictate the relative orientation of the two phenyl rings. mdpi.com Furthermore, it allows for a detailed analysis of intermolecular interactions, such as N-H···O hydrogen bonds involving the sulfonamide and nitro groups, as well as potential π-π stacking or halogen bonding (C-I···O/N). nih.govnih.gov Comparing the crystal structures of a series of derivatives can provide deep insights into how substituent changes affect the supramolecular assembly. mdpi.com
| Technique | Information Gained for this compound | Reference |
| ¹³C NMR | Quantify heavy-atom shielding effect of iodine on the ipso-carbon. | nih.govdocbrown.info |
| ¹²⁷I NMR | Relaxation studies related to the iodine environment. | huji.ac.il |
| Tandem MS (MS/MS) | Elucidation of specific fragmentation pathways for structural confirmation. | ingentaconnect.comnih.gov |
| X-ray Crystallography | Definitive bond angles/lengths, C-S-N-C torsion angle, and intermolecular interactions (hydrogen/halogen bonding). | mdpi.comnih.gov |
Integrative Computational-Experimental Approaches for Rational Design
The combination of computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of this compound derivatives with tailored properties.
Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular geometry, and reactivity of the parent compound and its analogues. nih.govnih.gov Key parameters such as frontier molecular orbital (HOMO-LUMO) energies can predict chemical reactivity, while calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm structural assignments. researchgate.netresearchgate.net DFT can also be used to calculate molecular electrostatic potential (MEP) maps, identifying sites susceptible to electrophilic or nucleophilic attack, which can guide the design of new synthetic reactions. doaj.org
Quantitative Structure-Activity Relationship (QSAR): For a series of synthesized derivatives, QSAR studies can establish mathematical models that correlate structural descriptors with a specific activity, such as inhibitory potency against a biological target. For example, a QSAR model could be built to relate descriptors like electrophilicity, molar refractivity, and various topological indices to the biological activity of novel this compound derivatives. researchgate.net Such models can then be used to predict the activity of yet-unsynthesized compounds, prioritizing synthetic efforts. jbclinpharm.orgresearchgate.net
Molecular Docking: If a specific biological target is identified, molecular docking simulations can predict the binding mode and affinity of this compound derivatives within the target's active site. benthamdirect.com This approach can reveal key interactions, such as hydrogen bonds with specific amino acid residues, and explain the structure-activity relationships observed experimentally. nih.govbenthamdirect.com For instance, docking could be used to explore the potential of this scaffold to inhibit enzymes where sulfonamides are known to be active, such as carbonic anhydrases or anti-apoptotic proteins like Mcl-1. researchgate.netbenthamdirect.com
| Computational Method | Application to this compound | Predicted Outcome | Reference |
| Density Functional Theory (DFT) | Geometry optimization, FMO analysis, MEP maps. | Prediction of reactivity, stability, and spectroscopic properties. | nih.govnih.govdoaj.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural descriptors of derivatives with biological activity. | Predictive model for designing compounds with enhanced activity. | jbclinpharm.org |
| Molecular Docking | Simulate binding to a specific protein target. | Elucidation of binding mode and prediction of binding affinity. | nih.govbenthamdirect.com |
Exploration of New Biological Targets and Mechanistic Hypotheses (Pre-clinical)
The this compound scaffold is rich in functionalities known to interact with biological systems, suggesting several avenues for pre-clinical investigation.
The sulfonamide group is a well-established pharmacophore present in a wide array of drugs, including antibacterial agents and carbonic anhydrase inhibitors. nih.govresearchgate.net The primary mechanism for classical sulfa drugs is the inhibition of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria. jbclinpharm.org Future research could investigate whether this compound or its derivatives exhibit antibacterial activity through this or other mechanisms.
The nitroaromatic group is a key feature in compounds designed as hypoxic cell-selective agents. nih.gov Under low-oxygen conditions, such as those found in solid tumors, nitro groups can be enzymatically reduced to cytotoxic species. This suggests a hypothesis that this compound could be selectively toxic to hypoxic cancer cells. nih.gov
Furthermore, aryl sulfonamide derivatives have recently been explored as inhibitors of the anti-apoptotic protein Mcl-1, which is overexpressed in many cancers. benthamdirect.com Molecular docking and subsequent in vitro assays could test the hypothesis that this compound can bind to and inhibit Mcl-1, thereby promoting apoptosis in cancer cells. The hydrolysis mechanisms of N-nitrobenzenesulfonamides have been studied, revealing that cleavage can occur at either the S-N or N-N bond depending on the electronic nature of the substituents, a factor that would be critical to the compound's stability and mechanism of action in a biological context. rsc.org
| Potential Biological Target/Mechanism | Underlying Hypothesis | Key Structural Feature | Reference |
| Dihydropteroate Synthetase (Bacteria) | Competitive inhibition of folic acid synthesis. | Sulfonamide group. | nih.govjbclinpharm.org |
| Hypoxic Tumor Cells | Bioreduction to a cytotoxic species under low oxygen. | 4-Nitrobenzenesulfonamide moiety. | nih.gov |
| Mcl-1 (Anti-apoptotic protein) | Inhibition of the protein to induce apoptosis in cancer cells. | Aryl sulfonamide scaffold. | benthamdirect.com |
| Carbonic Anhydrases | Inhibition of enzyme activity, relevant in various diseases. | Sulfonamide group. | researchgate.net |
Potential as Molecular Probes in Chemical Biology (Excluding Diagnostic Imaging in Mammals)
Beyond therapeutic applications, the structure of this compound is well-suited for development into molecular probes for chemical biology research.
Fluorescent Probes: The core scaffold can be functionalized with fluorophores to create probes for specific biological targets. For example, sulfonamides have been incorporated into naphthalimide structures to generate fluorescent probes that can be taken up by cells, allowing for visualization of their localization. mdpi.com Similarly, fluorescent sulfonamides have been designed as probes for tumor-associated carbonic anhydrase IX, enabling the study of enzyme activity and localization in hypoxic environments. nih.gov By attaching a suitable dye, derivatives of this compound could be developed to visualize its interaction with a target protein in vitro or in cell-based assays.
Covalent Probes and Activity-Based Probes: The inherent reactivity of the components of this compound could be harnessed to design covalent probes. Sulfonyl fluorides, closely related to sulfonyl chlorides, can act as electrophiles that covalently modify nucleophilic residues (like lysine (B10760008) or tyrosine) on a protein target, a strategy known as "Sulfur(VI) Fluoride Exchange" (SuFEx). nih.govrsc.org While the sulfonamide itself is less reactive, it can be part of a larger structure designed for covalent binding. For example, N-acyl-N-alkyl sulfonamides have been developed as probes for ligand-directed covalent labeling of G-protein coupled receptors (GPCRs). acs.orgnih.gov The aryl iodide moiety also offers a handle for palladium-catalyzed cross-coupling reactions, allowing for the attachment of reporter tags, such as an alkyne, for subsequent "click" chemistry-based detection in activity-based protein profiling (ABPP) experiments. nih.gov
This approach, termed ligand-directed labeling, relies on the probe first binding non-covalently to its target, which then induces a covalent reaction with a nearby amino acid. nih.gov This strategy could be applied to this compound to develop highly selective probes for identifying its protein binding partners in a complex proteome.
| Probe Type | Design Principle | Key Functional Group | Application | Reference |
| Fluorescent Probe | Covalent attachment of a fluorophore to the core scaffold. | Amine or iodide for functionalization. | Visualizing target engagement in cells. | mdpi.comnih.gov |
| Covalent Probe | Incorporation of a reactive electrophile (e.g., N-acylsulfonamide) to form a permanent bond with the target. | Sulfonamide nitrogen. | Irreversible labeling of a target protein for identification and study. | acs.orgnih.gov |
| Activity-Based Probe | Attachment of a reporter tag (e.g., alkyne) via the aryl iodide for click chemistry. | 4-Iodophenyl group. | Identifying target proteins in a complex biological sample (proteome profiling). | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-iodophenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 4-iodoaniline with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization involves controlling stoichiometry (1:1.2 molar ratio of aniline to sulfonyl chloride) and reaction time (6–8 hours at 0–5°C to minimize side products). Post-synthesis purification is achieved via recrystallization from ethanol/water mixtures (yield: 65–75%) .
- Key Parameters : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3). Confirm purity via melting point analysis (literature range: 178–183°C) and (DMSO-: δ 8.4–8.2 ppm for nitro group, δ 7.8–7.6 ppm for sulfonamide protons) .
Q. What analytical techniques are critical for characterizing structural integrity and purity?
- Methodological Answer :
- X-ray crystallography : Resolve molecular geometry and confirm sulfonamide bond angles (e.g., S–N bond length: ~1.63 Å, typical for sulfonamides) .
- Spectroscopy : Use to verify aromatic substitution patterns (e.g., coupling at δ 95–100 ppm). FT-IR confirms sulfonamide S=O stretches (1350–1300 cm) and nitro group vibrations (1520–1480 cm) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., CHINOS: C 32.45%, H 1.82%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
